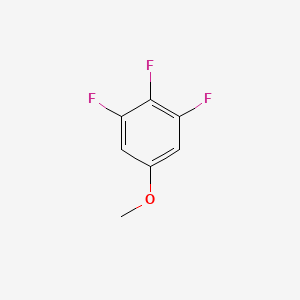

3,4,5-Trifluoroanisole

Description

Properties

IUPAC Name |

1,2,3-trifluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGMXLCSROHOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380304 | |

| Record name | 3,4,5-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203245-17-4 | |

| Record name | 1,2,3-Trifluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203245-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203245-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trifluoroanisole CAS number 203245-17-4

An In-Depth Technical Guide to 3,4,5-Trifluoroanisole (CAS: 203245-17-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fluorinated aromatic ether that serves as a highly valuable and versatile building block in advanced organic synthesis.[1] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhanced metabolic stability, and modified binding affinities to derivative molecules, making it a compound of significant interest in pharmaceutical development and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key chemical transformations, and critical analytical characterization methods. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a technical resource for professionals leveraging this important synthetic intermediate.

The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are prized for their ability to modulate key molecular properties.[2] Fluorine's high electronegativity creates strong, stable C-F bonds, often enhancing the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[2] Furthermore, these groups can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn influences its bioavailability, target binding affinity, and overall pharmacokinetic profile.[2][3]

This compound serves as a precursor to scaffolds containing the 3,4,5-trifluorophenyl moiety. This specific substitution pattern is leveraged to fine-tune electronic and steric interactions within a target active site, making it a crucial intermediate in the synthesis of novel therapeutics, particularly in areas like neurological disorders and agrochemicals.[1]

Physicochemical and Safety Data

A summary of the core physicochemical properties of this compound is presented below. This data is essential for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 203245-17-4 | [4][5] |

| Molecular Formula | C₇H₅F₃O | [4][5] |

| Molecular Weight | 162.11 g/mol | [4][5] |

| IUPAC Name | 1,2,3-Trifluoro-5-methoxybenzene | [6] |

| Synonyms | 5-Methoxy-1,2,3-trifluorobenzene | [7] |

| Specific Gravity | 1.261 g/cm³ | [8] |

| Boiling Point | ~148.46 °C | [8] |

Safety and Handling

As a fluorinated aromatic compound, this compound requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 | [9] |

| Skin Irritation | H315: Causes skin irritation | P302 + P352 | [9] |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304 + P340 | [9] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable route by coupling the corresponding phenoxide with a methylating agent.

Laboratory-Scale Synthesis Protocol: Williamson Ether Synthesis

This protocol details the methylation of 3,4,5-trifluorophenol. The core of this process is the deprotonation of the weakly acidic phenol to form a potent phenoxide nucleophile, which then displaces a leaving group on the methylating agent.

}

Workflow for the Williamson ether synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants while favoring the Sₙ2 mechanism over competing elimination reactions. K₂CO₃ is a mild, effective base for deprotonating the phenol without introducing reactive hydroxides that could lead to side products. An excess is used to drive the deprotonation to completion.

-

-

Methylation: To the stirring suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe at room temperature.

-

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions due to the low steric hindrance and the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable phenoxide intermediate.

-

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium iodide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

-

Causality: The basic wash ensures the removal of any acidic starting material. The water and brine washes remove residual salts and dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations

The reactivity of this compound is dominated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is an ortho-, para-director. However, the powerful deactivating effect of the three fluorine atoms makes the ring electron-deficient and generally resistant to EAS reactions like nitration or halogenation.[5] Harsh conditions would be required, and substitution would be expected at the C2 or C6 positions, ortho to the activating methoxy group.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it highly susceptible to SₙAr.[9] A strong nucleophile can displace one of the fluorine atoms, particularly the one at the C4 position (para to the methoxy group), as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent fluorine atoms. This pathway is critical for further functionalization.

-

Oxidation/Reduction: The methoxy group can be oxidized under specific conditions, while the aromatic ring can be reduced, although this typically requires harsh conditions that may not be compatible with the fluorine substituents.[1]

}

Principal reactivity pathways for this compound.

Analytical Characterization: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm . This region is characteristic of methoxy groups attached to an aromatic ring.

-

Aromatic Protons (Ar-H): A complex multiplet is expected around δ 6.5-7.0 ppm , integrating to 2 protons. The signal will appear as a triplet of triplets due to coupling with the para-fluorine (⁴JHF) and the two meta-fluorines (³JHF).

-

-

¹³C NMR:

-

Methoxy Carbon (-OCH₃): A single peak is expected around δ 56-60 ppm .

-

Aromatic Carbons: Due to C-F coupling, the aromatic signals will be complex.

-

C1 (C-OCH₃): ~δ 155-160 ppm (doublet of triplets, ¹JCF and ³JCF).

-

C2, C6 (C-H): ~δ 100-110 ppm (doublet of doublets, ²JCF and ⁴JCF).

-

C3, C5 (C-F): ~δ 140-150 ppm (large doublet from ¹JCF, further split).

-

C4 (C-F): ~δ 135-145 ppm (large triplet from ¹JCF and ³JCF).

-

-

-

¹⁹F NMR: This is the most diagnostic technique. With CFCl₃ as a reference (δ 0 ppm), two distinct signals are expected due to molecular symmetry.

-

F3, F5: A multiplet is expected, appearing further upfield. It will be a doublet of doublets due to coupling to F4 (³JFF) and the ortho proton H2/H6 (³JHF).

-

F4: A multiplet is expected, appearing relatively downfield compared to F3/F5. It will be a triplet due to coupling to the two equivalent F3 and F5 nuclei (³JFF).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From the -OCH₃ group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Aromatic ring vibrations. |

| C-O Stretch (Ether) | 1275 - 1200 (Aryl) | Strong | Asymmetric C-O-C stretch. |

| C-F Stretch | 1400 - 1000 | Very Strong | C-F bonds produce intense absorptions.[10] |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule will fragment in predictable ways.

-

Molecular Ion (M⁺): A strong peak at m/z 162 , corresponding to the molecular weight of C₇H₅F₃O.

-

Key Fragments:

-

m/z 147 [M-15]⁺: Loss of a methyl radical (•CH₃), a very common fragmentation for anisoles, leading to a stable trifluorophenoxy cation. This is confirmed as the primary fragment for the related 2,3,4-trifluoroanisole isomer.

-

m/z 133 [M-29]⁺: Potential loss of a formyl radical (•CHO).

-

m/z 119: Further fragmentation involving loss of CO or other neutral fragments.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifluorinated substitution pattern provides a powerful lever for chemists to modulate molecular properties with a high degree of control. Understanding its synthesis, reactivity, and analytical signatures—even on a predictive basis—is fundamental to its effective application. This guide serves as a foundational technical resource, empowering researchers to confidently integrate this versatile building block into their synthetic programs and accelerate the development of next-generation molecules.

References

- PubChem. (n.d.). 3,4,5-Trifluoroaniline.

- Chemcasts. (n.d.). 1,2,3-Trifluoro-5-methoxybenzene (CAS 203245-17-4) Properties.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.

- PubChem. (n.d.). 2,3,4-Trifluoroanisole.

- Wikipedia. (n.d.). Electrophilic substitution.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Stenutz. (n.d.). 1,2,3-trifluoro-5-methoxybenzene.

- Oakwood Chemical. (n.d.). This compound.

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- PubChemLite. (n.d.). 1,2,3-trifluoro-5-methoxybenzene (C7H5F3O).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

- MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. community.wvu.edu [community.wvu.edu]

- 5. scbt.com [scbt.com]

- 6. 1,2,3-trifluoro-5-methoxybenzene [stenutz.eu]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. 3,4,5-trifluoro-N-(quinolin-4-ylmethyl)aniline | C16H11F3N2 | CID 63868241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

3,4,5-Trifluoroanisole molecular weight and formula

An In-Depth Technical Guide to 3,4,5-Trifluoroanisole: Molecular Formula and Weight

Introduction

This compound is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted anisole, its unique electronic properties, conferred by the three fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of complex molecules. The strategic incorporation of fluorine into drug candidates can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, a precise understanding of the fundamental physicochemical properties of key fluorinated intermediates like this compound is paramount for professionals in drug development and scientific research. This guide provides a detailed examination of its molecular formula and weight, foundational data for any quantitative scientific endeavor.

Molecular Formula and Composition

The molecular formula for this compound is C7H5F3O .[1][2][3] This formula delineates the elemental composition of a single molecule, specifying the type and number of constituent atoms.

A breakdown of the elemental composition is as follows:

-

Carbon (C): 7 atoms

-

Hydrogen (H): 5 atoms

-

Fluorine (F): 3 atoms

-

Oxygen (O): 1 atom

The structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a methoxy group (-OCH3) at the 1 position. This arrangement is crucial for its chemical reactivity and physical properties.

Molecular Weight: Calculation and Significance

The molecular weight (MW) of a compound is the mass of one mole of its molecules, expressed in grams per mole ( g/mol ). It is a critical parameter for accurate stoichiometric calculations in chemical synthesis, quantitative analysis, and formulation development.

The molecular weight of this compound is 162.11 g/mol .[1][2][3]

This value is calculated by summing the atomic weights of all atoms present in the molecular formula:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 84.077 + 5.040 + 56.994 + 15.999 = 162.11 u

The resulting value, 162.11 atomic mass units (u), corresponds to a molar mass of 162.11 g/mol . This precise value is indispensable for laboratory protocols, ensuring that reactants are combined in the correct proportions to achieve desired reaction outcomes and yields.

Physicochemical Data Summary

For ease of reference, the core physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H5F3O | [1][2][3][4] |

| Molecular Weight | 162.11 g/mol | [1][2][3] |

| CAS Number | 203245-17-4 | [1][2][4] |

| Synonyms | 1,2,3-Trifluoro-5-methoxybenzene | [3][4] |

| Melting Point | 20 °C | [4] |

| Boiling Point | 39 °C at 1 mm Hg | [4] |

Structural Representation

A visual representation of the molecular structure is essential for understanding the spatial arrangement of atoms and functional groups. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound (C7H5F3O).

Conclusion

The molecular formula (C7H5F3O) and molecular weight (162.11 g/mol ) of this compound are fundamental constants that serve as the starting point for its application in research and development. For scientists engaged in the synthesis of novel pharmaceuticals and advanced materials, these values are critical for experimental design, execution, and interpretation. The strategic placement of three fluorine atoms on the anisole scaffold imparts unique characteristics that continue to be exploited in the creation of high-value molecules.

References

- This compound | CAS 203245-17-4 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SJ43wY0x0r8UvOpPzcKtsZISAEbyABK214tskrzJ7Xd2baWtZ2_JRkn0afrfouowmSStEZwe9fy_NP3VbDdrRVSkoStuWdBKR6aVY5CU85xGSJThhA3ujXVaJs40BdO4FjxMiBRY0g_QQLx4WVbiPf_pgg==]

- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlO0fgv8TdVyCWB35IpppJFXpfH6ahAxdA2s1JdpQeFSRVK_76lhTVc-CK5YZ1os3wQGTJUTTRv91OftpfLVHfhRCb-PFAjy0Qah2QYDGJx_XYYgEv1bH1oZ3m-iKugGjqxn9l_8d2-lM7cyihTwPPot-XOk8Zp2Bo-1uWzyZLng==]

- This compound | CAS 203245-17-4 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.

- This compound CAS#: 203245-17-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQJu4gzMEzCkuODhK71ptanNTiyc08QRnc1DQomAe-Ay4fFTBRb2e2Nxc9RX6sqHU1HrDC1DGe-va1fJaVVtDq_Znc9T_jxoWgdr6F__MWla9eZftcE3yPtZn6USjTIntOPOOqSk8INX0xHMaLTD8jLSpdfUIIt7Li8Tq-vfZub1-1]

Sources

An In-Depth Technical Guide to the Physical Properties of 3,4,5-Trifluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluoroanisole is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical development, agrochemicals, and materials science. The strategic placement of three fluorine atoms on the phenyl ring, combined with the methoxy group, imparts unique electronic properties, metabolic stability, and reactivity to the molecule. A thorough understanding of its physical properties is fundamental for its application in synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering a critical resource for researchers and developers.

Molecular Structure and Identification

A foundational aspect of understanding any chemical entity is its molecular structure. The arrangement of atoms and bonds dictates the physical and chemical behavior of the compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1,2,3-Trifluoro-5-methoxybenzene | [1] |

| CAS Number | 203245-17-4 | [2] |

| Molecular Formula | C₇H₅F₃O | [2] |

| Molecular Weight | 162.11 g/mol | [2] |

| InChI Key | WVGMXLCSROHOIY-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and formulation. These properties are a direct consequence of the intermolecular forces dictated by the molecular structure.

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions | Source |

| Appearance | Colorless/white low melting solid | Ambient | [1] |

| Melting Point | 20 °C | - | [1] |

| Boiling Point | 39 °C | at 1 mmHg | [1] |

| Density | ~1.285 g/cm³ | Predicted | [1] |

| Refractive Index | 1.449 | - | [1] |

The trifluorination of the aromatic ring significantly influences these properties. The high electronegativity of fluorine atoms leads to strong dipole-dipole interactions, which can affect boiling point and density compared to non-fluorinated analogues. The low melting point suggests that at typical room temperature, the compound may exist as a liquid or a low-melting solid.

Spectroscopic Data

Spectroscopic analysis provides a detailed view of the molecular structure and electronic environment of this compound. This data is indispensable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon signals will be split by coupling to the directly attached and nearby fluorine atoms, providing valuable structural information.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical technique. It provides information on the chemical environment of each fluorine atom. The spectrum is expected to show distinct signals for the fluorine atoms at the 3, 4, and 5 positions, with coupling between them.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, key expected absorption bands include:

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ for the aromatic C-H and 2850-2960 cm⁻¹ for the methoxy C-H.

-

C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.

-

C-O stretching (ether): A strong absorption band typically in the 1000-1300 cm⁻¹ region.

-

C-F stretching: Strong, characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will likely involve the loss of the methoxy group, fluorine atoms, and other characteristic fragments of the trifluorophenyl moiety.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological applications. While specific quantitative data for this compound is not widely published, its solubility can be predicted based on its structure.

-

Polar Solvents: Due to the polar C-F and C-O bonds, some solubility in polar organic solvents is expected.

-

Non-Polar Solvents: The aromatic ring and the fluorine atoms also contribute to a degree of lipophilicity, suggesting solubility in non-polar organic solvents.

-

Aqueous Solubility: The presence of the hydrophobic trifluorophenyl group suggests that the solubility in water is likely to be low.

For practical applications, it is recommended to experimentally determine the solubility in specific solvents of interest.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable building block with a unique set of physical properties derived from its trifluorinated aromatic structure. This guide has provided a detailed overview of its key physicochemical and spectroscopic characteristics. A comprehensive understanding of these properties is essential for scientists and researchers to effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation into its solubility and reactivity will continue to expand its applications in innovative chemical synthesis.

References

- Stenutz. 1,2,3-trifluoro-5-methoxybenzene.

- NET. 3,4,5-Trifluoroaniline.

- MSDS of this compound.

- PubChem. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942.

Sources

Introduction: The Strategic Importance of 3,4,5-Trifluoroanisole

An In-depth Technical Guide to the Physicochemical Characterization of 3,4,5-Trifluoroanisole

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds represent a class of high-value building blocks. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and electronic characteristics. This compound (CAS No. 203245-17-4) is an exemplar of such a building block, serving as a key precursor in the synthesis of advanced pharmaceutical intermediates and materials for organic light-emitting diodes (OLEDs)[1].

The precise determination of fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in research and development. These parameters govern the selection of appropriate reaction conditions, purification strategies (like distillation and recrystallization), and safe handling protocols. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their verification, and the scientific rationale underpinning these methodologies. It is designed for researchers, chemists, and drug development professionals who require both authoritative data and a practical framework for its experimental validation.

Physicochemical Properties: A Comparative Overview

Accurate and reliable physical data is the bedrock of chemical synthesis. Below is a summary of the reported physicochemical properties for this compound. It is critical to note the discrepancy in reported melting point values found in scientific databases, a common challenge in research that underscores the importance of independent experimental verification. For context, data for the structurally related solid, 3,4,5-Trifluoroaniline, is also provided.

| Property | This compound | 3,4,5-Trifluoroaniline (for comparison) |

| CAS Number | 203245-17-4[1][2][3] | 163733-96-8[4][5] |

| Molecular Formula | C₇H₅F₃O[1][2][3] | C₆H₄F₃N[4][5] |

| Molecular Weight | 162.11 g/mol [1][2][3] | 147.10 g/mol [4][5][6] |

| Physical Form | Low melting solid or liquid[3][7] | White to grey/purple crystals[4][5] |

| Melting Point | 20°C[3] or 52°C[7] | 61 - 64°C[4][5] |

| Boiling Point | 39°C @ 1 mmHg[3][7] | 100.5°C (rough estimate)[4] |

| Density | 1.285 g/cm³ (Predicted)[3] | 1.351 g/cm³ (estimate)[4] |

Note: The boiling point for this compound is reported under vacuum. Its boiling point at atmospheric pressure will be substantially higher.

Part I: Experimental Determination of Melting Point

The Principle of Melting Point as a Purity Criterion

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even minor impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is a reliable and time-honored indicator of high purity.

Methodology: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers superior accuracy and safety compared to traditional oil bath methods. Given that this compound is a low-melting solid, care must be taken to ensure the starting temperature of the apparatus is well below the expected melting point.

Experimental Protocol:

-

Sample Preparation (The Causality): The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for observing a sharp, accurate transition.

-

Place a small amount of the solid on a watch glass. If it appears coarse, gently crush it to a fine powder using a spatula.

-

If moisture is suspected, dry the sample under vacuum for several hours.

-

-

Capillary Loading:

-

Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The goal is a tightly packed column of 2-3 mm in height. An insufficient sample will be difficult to observe, while too much sample will cause a temperature gradient and broaden the observed melting range.

-

-

Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to be rapid (e.g., 10-15°C/minute) to quickly determine an approximate melting range.

-

Allow the apparatus to cool significantly.

-

Prepare a new sample and set the heating rate to a slow, controlled ramp (1-2°C/minute) starting from a temperature at least 15-20°C below the approximate melting point found in the first run. A slow rate is essential to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.

-

-

Data Recording (The Self-Validating System):

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform the determination in triplicate to ensure reproducibility. Consistent results validate the technique and the data.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part II: Experimental Determination of Boiling Point

The Principle of Boiling Point and Vacuum Distillation

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since many complex organic molecules decompose at their atmospheric boiling points, boiling points are often determined under reduced pressure (vacuum). The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small, valuable quantities of a liquid sample.

Methodology: Micro-Boiling Point (Siwoloboff Method)

This technique relies on trapping a small bubble of air in an inverted capillary, which expands upon heating and serves as a sensitive indicator of the liquid's vapor pressure.

Experimental Protocol:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a 75x10 mm fusion tube) containing 0.5 mL of this compound to a thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Prepare a boiling point capillary by taking a standard melting point capillary and sealing it with a flame approximately 5-10 mm from one end.

-

Place this small, sealed capillary into the fusion tube with the open end down.

-

-

Heating and Observation (The Causality):

-

Immerse the entire assembly in a heating bath (an oil bath or a metal block on a hot plate).

-

Begin heating gently while stirring the bath to ensure uniform temperature distribution.

-

As the temperature rises, the air trapped in the inverted capillary will expand and a slow stream of bubbles will emerge from the open end. This initial bubbling is due to simple thermal expansion of the trapped air.

-

As the liquid's boiling point is approached, its vapor pressure increases significantly, forcing a rapid and continuous stream of bubbles from the capillary. This indicates that the vapor pressure inside the capillary is now greater than the external pressure.

-

-

Data Recording (The Self-Validating System):

-

Once a continuous, rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which bubbling ceases and the liquid just begins to be drawn back into the capillary is the boiling point. At this precise moment, the vapor pressure of the liquid equals the pressure of the surrounding system.

-

Recording the temperature on both heating and cooling cycles and ensuring they are consistent provides a self-validating measurement. Repeat the process to ensure reproducibility.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-scale boiling point determination.

Safety and Handling of Fluorinated Aromatic Compounds

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions for structurally similar fluorinated compounds, such as fluoroanilines, provide an authoritative guide.

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[8]. Use explosion-proof ventilation and electrical equipment where appropriate[8].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[8].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8].

-

-

Handling and Storage:

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[8].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

If inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing[8][10].

-

If swallowed: Rinse mouth and call a poison center or physician if you feel unwell[8].

-

Conclusion

This compound is a valuable compound for the synthesis of next-generation pharmaceuticals and advanced materials. The accurate determination of its melting and boiling points is fundamental to its application. This guide has presented the available literature data, highlighting existing inconsistencies that necessitate careful experimental verification. By following the detailed, self-validating protocols provided, researchers can confidently determine these crucial physicochemical properties, ensuring the integrity of their experimental work and advancing their research objectives with precision and safety.

References

- NET. (n.d.). 3,4,5-Trifluoroaniline Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 3,4,5-Trifluoroaniline. PubChem Compound Database.

- LibreTexts Chemistry. (2020). 2.11: Intermolecular Forces and Relative Boiling Points (bp).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 203245-17-4 [amp.chemicalbook.com]

- 4. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3,4,5-Trifluoroanisole

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 3,4,5-trifluoroanisole. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet, offering in-depth explanations of the underlying principles governing the observed chemical shifts and coupling constants. By elucidating the spin-spin coupling networks and the influence of the methoxy and trifluoro-substituted aromatic system, this guide serves as a practical reference for spectral interpretation and structural verification.

Introduction: The Significance of this compound and the Role of NMR

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated molecules.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides exquisite sensitivity to the local electronic environment, making it a powerful probe of molecular structure. When coupled with traditional ¹H NMR, a detailed picture of the molecular architecture, including through-bond and through-space interactions, can be constructed. This guide will delve into the theoretical and practical aspects of interpreting the ¹H and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by two main signals: a singlet corresponding to the methoxy group protons and a multiplet arising from the aromatic protons. Due to the symmetry of the molecule, the two aromatic protons (H-2 and H-6) are chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| H-2, H-6 | 6.7 - 6.9 | Triplet of triplets (tt) | ⁴JHF ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz |

Causality of Chemical Shifts and Coupling Patterns

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the electron-donating oxygen atom and are not coupled to any other protons, thus appearing as a sharp singlet in the upfield region of the aromatic spectrum.

-

Aromatic Protons (H-2, H-6): The chemical shift of the aromatic protons is influenced by the electron-donating methoxy group (shielding effect) and the electron-withdrawing fluorine atoms (deshielding effect). The net effect places their resonance in the range of 6.7 - 6.9 ppm.

The multiplicity of the aromatic proton signal is a result of coupling to the fluorine atoms. Each proton is coupled to the two meta-fluorine atoms (F-3 and F-5) and the one para-fluorine atom (F-4). This results in a triplet of triplets pattern, though in lower resolution spectra, it may appear as a complex multiplet. The four-bond coupling (⁴JHF) to the meta-fluorines is typically larger than the five-bond coupling (⁵JHF) to the para-fluorine.

Predicted ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 3 and 5 positions (F-3, F-5) are chemically equivalent, while the fluorine atom at the 4 position (F-4) is unique.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -130 to -135 | Triplet (t) | ³JFF ≈ 20-25 Hz |

| F-3, F-5 | -160 to -165 | Doublet of triplets (dt) or complex multiplet | ³JFF ≈ 20-25 Hz, ⁴JHF ≈ 2-3 Hz |

Rationale for Spectral Predictions

-

F-4 Signal: The fluorine at the para position is coupled to the two equivalent ortho-fluorines (F-3 and F-5), resulting in a triplet. The three-bond fluorine-fluorine coupling (³JFF) in aromatic systems is typically in the range of 20-25 Hz.

-

F-3 and F-5 Signal: These equivalent meta-fluorines are coupled to the para-fluorine (F-4), giving rise to a doublet. Each of these fluorines is also coupled to the two ortho-protons (H-2 and H-6), leading to a further splitting into triplets. This results in a doublet of triplets. However, long-range couplings can sometimes lead to more complex, second-order effects, potentially resulting in a more intricate multiplet.

The chemical shifts are influenced by the electronic effects of the methoxy group. The electron-donating nature of the methoxy group increases the electron density at the ortho and para positions. This shielding effect is more pronounced for the F-3 and F-5 fluorines, causing them to appear at a higher field (more negative ppm value) compared to the F-4 fluorine.

Spin-Spin Coupling Network

The intricate coupling patterns observed in the ¹H and ¹⁹F NMR spectra of this compound are a direct consequence of the through-bond interactions between the nuclear spins. A visual representation of this coupling network is invaluable for a comprehensive understanding.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample completely and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution (0.03% v/v) for ¹H NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the solvent signal can be used as a secondary reference if its chemical shift is known accurately under the experimental conditions.[1]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the solution to the NMR tube and cap it securely.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

Caption: Recommended NMR acquisition workflow.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹⁹F spectrum to the external standard.

-

Peak Picking and Integration: Identify all peaks and integrate the signals to determine the relative ratios of the different nuclei.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information. The chemical shifts are dictated by the interplay of electronic effects from the methoxy group and the fluorine substituents. The spin-spin coupling between protons and fluorine atoms, as well as between neighboring fluorine atoms, gives rise to characteristic multiplet patterns that are diagnostic for this substitution pattern. This guide has provided a detailed theoretical prediction and interpretation of these spectra, along with a robust experimental protocol for their acquisition. By understanding these fundamental principles, researchers can confidently utilize NMR spectroscopy for the routine analysis and structural verification of this compound and related fluorinated compounds, thereby ensuring the integrity of their chemical entities in drug discovery and development pipelines.

References

- Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy.

- D'Cunha, J., & Fletterick, R. J. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(41), 14266–14274. [Link]

- University of Ottawa. (n.d.). 19Flourine NMR.

- CONICET Digital. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes.

- The Royal Society of Chemistry. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- SpectraBase. (n.d.). p-CHLORO-alpha,alpha,alpha-TRIFLUOROANISOLE.

- Wang, Z., Chen, Q., Liu, Y., Zhang, H., & Li, Z. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5909. [Link]

- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). 3,4,5-Trifluoroaniline.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND CHARACTERISATION OF 3-HYDROXY-4, 5-DIHYDRO[2][3] OXADIAZOLO [3,4-A]QUINOLIN-10-IUM AND ITS FLUORO DERIVATIVE.

- The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

- The Royal Society of Chemistry. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingre.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- ResearchGate. (n.d.). 1 H NMR spectra of n-ethylanilinium TFA.

- MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Sources

A Spectroscopic Guide to 3,4,5-Trifluoroanisole: Characterization by Infrared Spectroscopy and Mass Spectrometry

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of fluorinated aromatic compounds is paramount. 3,4,5-Trifluoroanisole (C₇H₅F₃O), a substituted aromatic ether, presents a unique analytical challenge due to the profound influence of its trifluoro- substitution on the molecule's electronic and vibrational properties. This guide provides an in-depth technical examination of the expected infrared (IR) and mass spectrometry (MS) data for this compound. As a self-validating framework, this document not only presents the spectral data but also explains the causal-driven methodologies for its acquisition and the fundamental principles guiding its interpretation, empowering researchers to confidently identify and characterize this and similar molecules.

Part 1: Molecular Vibrational Analysis via Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation, we can identify the specific functional groups present, offering a molecular "fingerprint." For this compound, FTIR is essential for confirming the integrity of the aromatic ether structure and the presence of the carbon-fluorine bonds.

Expertise-Driven Protocol: High-Fidelity FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is selected for its simplicity, speed, and minimal sample preparation, making it a robust choice for liquid or solid samples. The causality behind this choice lies in its reproducibility, as it avoids the pathlength dependencies and potential inconsistencies of traditional transmission methods using salt plates.

Self-Validating Experimental Protocol: ATR-FTIR

-

Instrument Preparation & Background Scan:

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with isopropyl alcohol and a lint-free wipe.

-

Perform a background scan with the clean, empty crystal. This critical step records the ambient spectrum (H₂O, CO₂) and the instrumental response, which will be automatically subtracted from the sample spectrum to ensure data integrity.

-

-

Sample Application:

-

Apply a small drop of this compound (or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring complete coverage.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR radiation only penetrates a few micrometers into the sample.[1]

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for identifying the key functional groups in most organic molecules.

-

-

Data Processing & Cleaning:

-

After acquisition, process the data by subtracting the previously collected background spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent before analyzing the next sample.

-

Logical Workflow for FTIR Analysis

The following diagram outlines the systematic process for acquiring and validating an FTIR spectrum.

Caption: Workflow for ATR-FTIR analysis of this compound.

Interpretation of the this compound IR Spectrum

The IR spectrum of an aromatic compound is typically complex. We can logically dissect it into several key regions to assign the characteristic vibrational modes.[2]

-

> 3000 cm⁻¹ (Aromatic & Aliphatic C-H Stretching):

-

Expect weak to medium peaks between 3100-3030 cm⁻¹ corresponding to the C-H stretching of the two hydrogens on the aromatic ring.[1]

-

Sharp, medium-intensity peaks between 2950-2850 cm⁻¹ will arise from the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.

-

-

1600-1400 cm⁻¹ (Aromatic C=C Stretching):

-

Aromatic rings display characteristic C=C bond stretching vibrations in this region.[3] Expect two to three sharp bands of variable intensity, typically around 1600 cm⁻¹ and 1500-1450 cm⁻¹ . The electron-withdrawing nature of the fluorine atoms may slightly shift these positions.

-

-

1300-1000 cm⁻¹ (C-O and C-F Stretching - The Fingerprint Region):

-

C-O-C Stretching: Aromatic ethers exhibit a strong, characteristic asymmetric C-O-C stretching band. For anisole and its derivatives, this is typically found between 1270-1230 cm⁻¹ .[4] This is often one of the most intense peaks in the spectrum. A weaker, symmetric stretch may also be observed at a lower frequency.

-

C-F Stretching: Carbon-fluorine bonds produce very strong absorption bands due to the large change in dipole moment during vibration. For aromatic fluorides, these peaks are typically found in the 1350-1100 cm⁻¹ range.[5] The presence of three C-F bonds will likely result in multiple strong, complex absorptions in this region, potentially overlapping with the C-O stretch.

-

-

< 900 cm⁻¹ (C-H Out-of-Plane Bending):

Summary of Predicted IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3030 | Aromatic C-H Stretch | Weak - Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~1600, 1500-1450 | Aromatic C=C Ring Stretch | Medium - Strong |

| 1350 - 1100 | Aromatic C-F Stretch | Very Strong |

| 1270 - 1230 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| 870 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |

Part 2: Structural Elucidation via Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural formula of a compound.[8] When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a mixture. For a pure sample of this compound, GC-MS provides definitive confirmation of its molecular mass and offers structural insights through analysis of its fragmentation patterns.

Expertise-Driven Protocol: GC-MS Analysis

The following protocol is designed for the robust analysis of a semi-volatile, halogenated aromatic compound like this compound. The choice of a non-polar column (e.g., DB-5ms) is based on its proven efficacy for separating a wide range of organic compounds. Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible fragmentation patterns that are comparable to library spectra.[9]

Self-Validating Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. Dilution is critical to avoid column overloading and detector saturation.

-

-

GC System Configuration & Method:

-

Injector: Split/Splitless inlet at 250 °C. Use a split injection (e.g., 50:1 split ratio) to prevent overloading.

-

Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

-

Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[9]

-

Oven Program: Start at 60 °C (hold for 2 min), then ramp at 15 °C/min to 280 °C (hold for 5 min). This temperature program ensures good separation from any solvent impurities and allows the analyte to elute in a reasonable time with a sharp peak shape.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare with library data if available.

-

Predicted Fragmentation Pathway of this compound

Electron ionization is a high-energy process that not only ionizes the molecule but also causes it to fragment in a predictable manner. The analysis of these fragments provides a roadmap to the molecule's structure.[10]

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₅F₃O) is 182.11 g/mol . The first event is the removal of an electron to form the molecular ion, which should be observed at m/z 182 . Due to the stability of the aromatic ring, this peak is expected to be prominent.

-

Major Fragmentation Routes: Anisole and its derivatives commonly fragment through specific pathways.[8]

-

Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃). This is a very common pathway for anisoles, leading to a stable trifluorophenoxy cation. This fragment would appear at m/z 167 .

-

Loss of Formaldehyde (M-30): A characteristic rearrangement of anisoles involves the loss of a neutral formaldehyde molecule (CH₂O). This pathway leads to a fluorinated benzene radical cation and would produce a fragment at m/z 152 .

-

Loss of CO (from M-15): The m/z 167 fragment can further lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, resulting in a fragment at m/z 139 .

-

The following diagram illustrates the most probable fragmentation cascade for this compound.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Loss from Parent/Fragment |

| 182 | [C₇H₅F₃O]⁺• (Molecular Ion) | - |

| 167 | [C₆H₂F₃O]⁺ | •CH₃ (Methyl radical) |

| 152 | [C₆H₅F₃]⁺• | CH₂O (Formaldehyde) |

| 139 | [C₅H₂F₃]⁺ | CO from m/z 167 |

Conclusion

The structural confirmation of this compound relies on a synergistic application of IR spectroscopy and mass spectrometry. The infrared spectrum provides a definitive signature of its functional groups, characterized by strong C-F and aromatic C-O stretching absorptions. Concurrently, mass spectrometry confirms its molecular weight of 182 g/mol and reveals a predictable fragmentation pattern dominated by the loss of methyl and formaldehyde moieties. By employing the robust, self-validating protocols outlined in this guide, researchers in drug development and materials science can achieve unambiguous characterization, ensuring the quality and integrity of their work.

References

- Shenderova, O., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Royal Society of Chemistry.

- Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS.

- re3data.org. (2023). Spectral Database for Organic Compounds.

- Bioregistry. Spectral Database for Organic Compounds.

- Herrebout, W.A., et al. (2019). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health.

- ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.

- DATACC. Spectral Database for Organic Compounds (SDBS).

- OpenStax. (2023). Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Spectra Analysis. Determining benzene ring substitution patterns from IR spectra.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- National Institute of Standards and Technology. NIST Chemistry WebBook.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Hesse, M., et al. 10 Typical IR Absorptions of Aromatic Compounds. In: Spectroscopic Methods in Organic Chemistry.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry.

- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.

- Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways.... PubMed.

- Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts.... MDPI.

- National Institute of Standards and Technology. Alpha,alpha,alpha-trifluoro-4'-nitroanisole. NIST Chemistry WebBook.

- National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook.

- National Institute of Standards and Technology. 2,3,4-Trifluoroaniline. NIST Chemistry WebBook.

- National Institute of Standards and Technology. 2,3,5,6-Tetrafluoroanisole. NIST Chemistry WebBook.

- Anton Paar. (2023). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube.

- TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry.

- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.

- Chromatography Online. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tdi-bi.com [tdi-bi.com]

- 10. chemguide.co.uk [chemguide.co.uk]

The Solubility Profile of 3,4,5-Trifluoroanisole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trifluoroanisole in organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. We delve into the theoretical principles governing the solubility of fluorinated aromatic compounds, offering insights into the interplay of intermolecular forces. In the absence of extensive published quantitative data, this guide emphasizes practical, field-proven methodologies for the precise determination of this compound's solubility. Detailed, step-by-step protocols for isothermal saturation analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are presented, enabling researchers to generate reliable and reproducible solubility data. This document is intended to be a vital resource for scientists and researchers, empowering them to make informed decisions in solvent selection, formulation design, and process optimization.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates in various solvents is a cornerstone of successful drug development.[1] It influences critical processes such as reaction kinetics, purification, crystallization, and formulation. This compound, a fluorinated aromatic compound, presents a unique solubility profile due to the strong electronegativity of its fluorine substituents.[2] Understanding its behavior in different organic solvents is paramount for its effective utilization in the synthesis of complex pharmaceutical molecules. This guide will provide the foundational knowledge and practical tools to comprehensively assess the solubility of this compound.

Physicochemical Properties of this compound

While specific data for this compound is limited, we can infer its likely properties from its structure and available data for similar compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₅F₃O | [3][4] |

| Molecular Weight | 162.11 g/mol | [3][4] |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar structures. |

| Polarity | Moderately polar, with a significant dipole moment due to the C-F and C-O bonds. | Inferred from molecular structure. |

The presence of three fluorine atoms significantly impacts the molecule's electronic distribution, creating a molecule with both hydrophobic (the benzene ring) and polar (the ether and trifluoro-substituted face) characteristics. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents.[5][6]

Theoretical Framework: Factors Influencing Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

Key factors influencing the solubility of this compound include:

-

Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility.[9] Polar solvents will better solvate the polar regions of the molecule, while non-polar solvents will interact more favorably with the aromatic ring.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its oxygen atom. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules generally have lower solubility as more energy is required to overcome the lattice energy in the solid state and to create a cavity in the solvent.[9]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic.

The fluorination of the benzene ring introduces a "fluorophobic" effect, where the fluorinated portion of the molecule tends to be repelled by both polar and non-polar solvents, further complicating solubility predictions.[6]

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following are robust and widely accepted methods for determining the solubility of a compound like this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This "gold standard" method directly measures the mass of solute dissolved in a known volume of solvent at a constant temperature.[10]

-

Preparation: Add an excess amount of this compound to a sealed vial. An excess is confirmed by the presence of undissolved solid or a separate liquid phase after equilibration.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or stirrer (e.g., at 25°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solute has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute divided by the volume of the solvent used.

Diagram of Isothermal Saturation Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Spectrophotometric Method

This method relies on measuring the absorbance of a saturated solution and is particularly useful for compounds with a strong chromophore.[10][11]

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Visible wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship (Beer-Lambert Law).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-4).

-

Dilution: Carefully withdraw a small, precise volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[10]

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to obtain the solubility of the original saturated solution.[10]

Diagram of Spectrophotometric Method Workflow:

Caption: Workflow for Spectrophotometric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, capable of separating the analyte from any impurities.[8][12][13]

-

Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can effectively separate and quantify this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-4).

-

Filtration: Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particulates.[14]

-

Dilution: Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Injection and Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve using the peak area. Multiply this by the dilution factor to get the solubility of the original saturated solution.

Diagram of HPLC Method Workflow:

Caption: Workflow for HPLC-based Solubility Determination.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant | Solubility (g/L) | Method Used |

| e.g., Hexane | 1.88 | [Insert Experimental Data] | [e.g., Gravimetric] |

| e.g., Toluene | 2.38 | [Insert Experimental Data] | [e.g., HPLC] |

| e.g., Dichloromethane | 9.08 | [Insert Experimental Data] | [e.g., UV/Vis] |

| e.g., Acetone | 21.0 | [Insert Experimental Data] | [e.g., HPLC] |

| e.g., Ethanol | 24.5 | [Insert Experimental Data] | [e.g., Gravimetric] |

| e.g., Acetonitrile | 37.5 | [Insert Experimental Data] | [e.g., UV/Vis] |

| e.g., Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert Experimental Data] | [e.g., HPLC] |

Conclusion